UTHFJTHTTGYGTE-UHFFFAOYSA-M

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

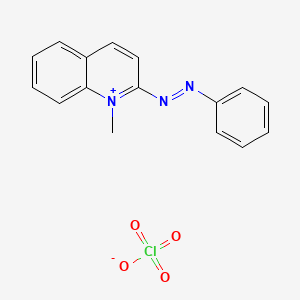

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(1-methylquinolin-1-ium-2-yl)-phenyldiazene;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N3.ClHO4/c1-19-15-10-6-5-7-13(15)11-12-16(19)18-17-14-8-3-2-4-9-14;2-1(3,4)5/h2-12H,1H3;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTHFJTHTTGYGTE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C(C=CC2=CC=CC=C21)N=NC3=CC=CC=C3.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30723755 | |

| Record name | 1-Methyl-2-[(E)-phenyldiazenyl]quinolin-1-ium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30723755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16600-11-6 | |

| Record name | 1-Methyl-2-[(E)-phenyldiazenyl]quinolin-1-ium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30723755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Mechanisms of Interaction: Uthfjthttgygte Uhfffaoysa M with Biological Targets

Elucidation of UTHFJTHTTGYGTE-UHFFFAOYSA-M's Agonistic Activity Towards Transient Receptor Potential M8 (TRPM8) Channels

Icilin (B1674354) is recognized as a "super-cooling agent," capable of activating the TRPM8 channel with greater potency and efficacy than menthol (B31143). nih.govjneurosci.org TRPM8 is a non-selective cation channel, permeable to both monovalent and divalent cations like Na+, K+, and Ca2+, with a notable preference for Ca2+. frontiersin.orgmdpi.com The activation of TRPM8 by Icilin is a complex process involving distinct molecular dynamics, channel gating modulations, and the involvement of specific amino acid residues, which differ from the mechanisms employed by other agonists like menthol or physical stimuli such as cold temperatures. nih.govjneurosci.org A peculiar characteristic of Icilin's action is its dependence on intracellular calcium as a cofactor for full efficacy. nih.govjneurosci.orgnih.gov

Structural and functional studies have revealed that Icilin binds to a specific pocket within the TRPM8 channel. This binding site is located in a cavity formed by the voltage-sensor-like domain (VSLD), which comprises the first four transmembrane helices (S1-S4), and the intracellular C-terminal TRP domain. mdpi.commdpi.commdpi.comfrontiersin.org Cryo-electron microscopy (cryo-EM) structures have provided insights into the binding pose of Icilin, showing its interaction with key residues in this cavity. mdpi.comnih.gov

Upon binding of Icilin and the necessary cofactors, the TRPM8 channel pore opens, allowing the influx of cations down their electrochemical gradient. scientificarchives.com The channel is permeable to both Na+ and Ca2+, with a permeability ratio (PCa/PNa) reported to be as high as 3.2. frontiersin.orgscientificarchives.com This influx of positive ions leads to depolarization of the cell membrane. scientificarchives.com

The gating mechanism of TRPM8 by Icilin is distinct from that of cold or menthol. nih.govjneurosci.org Icilin-evoked currents often exhibit variable latencies and are followed by pronounced desensitization, a process that is dependent on the presence of calcium. nih.govmedchemexpress.com A critical aspect of Icilin's action is its requirement for a simultaneous rise in intracellular Ca2+ to achieve full channel activation. nih.govnih.gov This Ca2+ can either permeate through the TRPM8 channel itself or be released from intracellular stores. nih.gov This dual requirement for both the ligand and intracellular Ca2+ suggests a mechanism of coincidence detection by the channel, where two stimuli must be paired to elicit a full response. nih.gov Studies using planar lipid bilayers have confirmed that Icilin directly activates TRPM8 and that this effect is dependent on the presence of both Ca2+ and PIP2. jneurosci.org

Mutagenesis and structural studies have pinpointed several key amino acid residues within the TRPM8 protein that are crucial for its activation by Icilin. The binding pocket for Icilin is shaped by residues from the S1-S4 VSLD and the TRP domain. mdpi.comnih.gov

Key residues identified are summarized in the table below:

| Residue (Human/Mouse) | Location | Role in Icilin Interaction | Citation |

| Y745 | S1 | Interacts with Icilin within the binding cavity. However, its mutation does not abolish activation by all stimuli, indicating its specific role in ligand-dependent gating. | nih.govscientificarchives.comnih.govresearchgate.net |

| N799 & D802 | S3 | Implicated in conferring Icilin sensitivity. Mutations in these residues can lead to a selective loss of response to Icilin. D802 is also involved in coordinating the essential Ca2+ cofactor. | nih.govelifesciences.orgelifesciences.org |

| R841 (R842 in mouse) | S4 | Forms a hydrogen bond with Icilin, contributing to its binding. | nih.gov |

| G805 (Alanine in avian) | S3 | This Glycine (B1666218) residue in mammalian TRPM8 provides the necessary flexibility for the S3 helix to rotate upon Ca2+ binding, a conformational change required for Icilin sensitivity. Avian channels, which have an Alanine (B10760859) at this position, are insensitive to Icilin. | mdpi.com |

| Y1005 | TRP Domain | Surrounds the bound Icilin molecule, contributing to the formation of the binding pocket. | nih.gov |

These residues collectively form a specific molecular interface that recognizes Icilin and, in concert with cofactors like Ca2+ and PIP2, transduces ligand binding into the conformational changes required for channel opening. mdpi.comnih.gov

Investigation of this compound Interactions with Other Ion Channels and Receptors

While Icilin is a potent TRPM8 agonist, research has demonstrated that its activity is not entirely exclusive to this channel. It has been shown to interact with other members of the TRP channel family, sometimes as an agonist and other times as an antagonist.

TRPM4: Structural analysis reveals that the cooling agent binding pocket of TRPM8 is highly conserved in TRPM4. elifesciences.orgelifesciences.org Functional studies have confirmed that Icilin can modulate TRPM4 channels. elifesciences.orgelifesciences.org While Icilin alone does not activate TRPM4, it significantly potentiates the channel's activation by intracellular Ca2+, its primary stimulus. elifesciences.orgelifesciences.org This potentiation enhances the sensitivity of TRPM4 to Ca2+ and alters the channel's electrical properties. elifesciences.orgelifesciences.org

TRPA1: Icilin has been reported to activate TRPA1, another TRP channel involved in sensory signaling. rndsystems.com Similar to its action on TRPM8, the activation of TRPA1 by Icilin may also require the presence of Ca2+ as a cofactor. elifesciences.org

These interactions highlight that the physiological effects of Icilin may result from a complex interplay of activating and inhibiting different sensory ion channels.

Modulation of Intracellular Signaling Pathways by this compound at a Cellular Level

The activation of TRPM8 by Icilin initiates a cascade of intracellular events, primarily driven by the influx of cations, especially Ca2+. This alteration in ion homeostasis serves as a primary signal that modulates various downstream cellular pathways. scientificarchives.commdpi.com

The most direct and significant consequence of TRPM8 activation by Icilin is a rapid and substantial increase in the intracellular free calcium concentration ([Ca2+]i). scientificarchives.comarvojournals.org This is due to the channel's high permeability to Ca2+. frontiersin.org The influx of Ca2+ through the TRPM8 pore elevates cytosolic Ca2+ levels, which then acts as a crucial second messenger. nih.govscientificarchives.com

This Icilin-induced Ca2+ signal has several key roles:

Cofactor for TRPM8 Activation: As previously mentioned, the elevation of [Ca2+]i is a prerequisite for Icilin to exert its full agonistic effect on the TRPM8 channel itself. nih.govnih.gov

Initiation of Signaling Cascades: The rise in intracellular Ca2+ can activate a host of Ca2+-dependent enzymes and signaling proteins. mdpi.com Studies have shown that the stimulation of TRPM8 with Icilin can lead to the activation of the extracellular signal-regulated protein kinase (ERK1/2) pathway. mdpi.com This pathway can transduce the signal from the cell membrane to the nucleus, ultimately leading to changes in gene expression through the regulation of transcription factors like AP-1, which is composed of proteins such as c-Fos and c-Jun. mdpi.com

Modulation of Other Channels: The global increase in intracellular Ca2+ can influence the activity of other ion channels and cellular processes. For instance, in glioblastoma cells, Ca2+ influx via TRPM8 can stimulate the activity of large-conductance Ca2+-activated potassium (BK) channels. researchgate.net

The influx of Ca2+ mediated by Icilin's action on TRPM8 is therefore a critical event that not only defines the channel's unique activation properties but also triggers a broad range of downstream cellular responses. frontiersin.orgmdpi.com

Downstream Signaling Cascades (e.g., MAPK Pathway)

The interaction of Afatinib (this compound) with its primary targets, the ErbB family of receptors, triggers a complex series of events within the cell, profoundly influencing downstream signaling cascades critical for cell fate decisions. drugbank.com Afatinib's mechanism as an irreversible inhibitor of ErbB family members, including EGFR, HER2, and HER4, effectively blocks the transphosphorylation events that are the first step in activating these pathways. drugbank.comtandfonline.com This blockade has significant ramifications for intracellular signaling networks, most notably the Mitogen-Activated Protein Kinase (MAPK) and the PI3K/Akt pathways, which are frequently dysregulated in cancer. dovepress.comresearchgate.net

The MAPK signaling pathway, a crucial regulator of cellular processes like proliferation, differentiation, and apoptosis, is a key mediator of Afatinib's effects. wikipedia.orgthermofisher.com This pathway traditionally involves a three-tiered kinase cascade, often comprising RAF, MEK, and ERK. researchgate.netmdpi.com Activation of the MAPK pathway is a downstream consequence of ErbB receptor engagement and is implicated in tumor growth and survival. mdpi.comnih.gov

Research across various cancer cell lines demonstrates that Afatinib consistently modulates the MAPK pathway, although the specific effects can be context-dependent. In non-small cell lung cancer (NSCLC) and osteosarcoma cell lines, Afatinib treatment has been shown to reduce the phosphorylation of key downstream MAPK molecules like ERK1/2. researchgate.netoncotarget.com Similarly, in bladder cancer cells, Afatinib inhibits the phosphorylation of ERK1/2, indicating a downregulation of the MAPK/ERK signaling pathway. nih.gov

However, the effect is not uniform across all MAPK family members. Studies on bone marrow macrophages (BMMs) stimulated with RANKL revealed that while Afatinib decreased the phosphorylation of JNK (c-Jun N-terminal kinase), it did not suppress p38 or ERK phosphorylation. nih.gov In fact, a transient increase in ERK and a delayed phosphorylation of p38 were observed in this model. nih.gov This differential regulation highlights the complexity of Afatinib's influence on the broader MAPK network, which includes the distinct ERK, JNK, and p38 modules. thermofisher.com

In gefitinib-resistant NSCLC cells, Afatinib demonstrated a strong inhibitory effect on the activation of MAPK. oncotarget.com A combination of Afatinib with vinorelbine (B1196246) in lung cancer cells also effectively blocked the phosphorylation of AKT, ERK, JNK, and p38, which were otherwise highly active. nih.gov This suggests that Afatinib, alone or in combination, can comprehensively shut down multiple arms of the MAPK signaling cascade that favor tumor growth. nih.gov

The table below summarizes findings on Afatinib's effect on the phosphorylation of key MAPK pathway proteins in different experimental models.

| Cell Line / Model | Target Protein | Observed Effect of Afatinib | Reference |

| HOS (Osteosarcoma) | p-ERK1/2 | Reduced phosphorylation | researchgate.net |

| T24 (Bladder Cancer) | p-ERK1/2 | Significant inhibition of phosphorylation | nih.gov |

| H1650 (NSCLC) | P-MAPK (Tyr42/44) | Significant inhibition of phosphorylation | oncotarget.com |

| BMMs (Osteoclast precursor) | p-JNK | Decreased RANKL-induced phosphorylation | nih.gov |

| BMMs (Osteoclast precursor) | p-p38 | Delayed phosphorylation; not downregulated | nih.gov |

| BMMs (Osteoclast precursor) | p-ERK | Transiently high phosphorylation | nih.gov |

| H1975, HCC827, H460 (Lung Cancer) | p-ERK, p-JNK, p-p38 | Blocked phosphorylation (in combination with vinorelbine) | nih.gov |

These findings collectively indicate that a primary molecular mechanism of Afatinib involves the significant modulation of downstream signaling, particularly the MAPK pathway. By inhibiting the phosphorylation and activation of key kinases like ERK and JNK, Afatinib disrupts the signals that promote aberrant cell proliferation and survival. dovepress.comnih.gov

Structure Activity Relationship Sar Studies of Uthfjthttgygte Uhfffaoysa M Analogs

Impact of Stereochemistry on Biological Target Engagement

The stereochemical configuration of molecules plays a pivotal role in their interaction with biological targets, and Icilin (B1674354) is no exception. Although the provided research does not detail specific stereoisomers of Icilin itself, the principles of stereochemistry are fundamental in the broader context of TRPM8 modulation. The precise three-dimensional arrangement of atoms in a ligand is crucial for optimal binding to its receptor.

For TRPM8 agonists, the spatial orientation of key functional groups dictates the efficacy and potency of channel activation. Variations in stereochemistry can lead to significant differences in biological activity, with one enantiomer or diastereomer often exhibiting much higher affinity for the receptor than its counterparts. This is because the binding pocket of the TRPM8 channel is chiral, and a successful ligand must have a complementary stereochemical structure to engage with the necessary amino acid residues for activation.

Correlation Between Structural Modifications and TRPM8 Activation Profiles

Extensive research has been conducted on the structure-activity relationships (SAR) of Icilin analogs, providing a clear correlation between structural modifications and their TRPM8 activation profiles. researchgate.net Most alterations to the core structure of Icilin tend to result in diminished agonist activity at the TRPM8 receptor. researchgate.net

SAR studies have highlighted the significance of the substituents on the distal phenyl groups, specifically the ortho-hydroxyl (-OH) and meta-nitro (-NO2) groups, for potent agonist activity. researchgate.net Modifications to the central pyrimidin-2-one scaffold have also been explored in an effort to enhance the therapeutic potential of Icilin. researchgate.net However, these studies have revealed that the molecular architecture of Icilin allows for very limited modifications. researchgate.net For instance, creating a lower homolog of the central ring or developing conformationally restricted tricyclic derivatives resulted in completely inactive compounds. researchgate.net

Interestingly, some "open-chain" cinnamamide (B152044) analogs of Icilin, initially synthesized as intermediates, displayed significant antagonistic actions at the TRPM8 receptor. researchgate.net This suggests that the rigid, cyclic structure of Icilin is crucial for its agonist properties, while a more flexible, open-chain structure can convert the molecule into an antagonist. Within a series of these cinnamamide derivatives, a 3-iodo substituted analog was identified as having optimal antagonist potency, with an IC50 of 73 nM. researchgate.net

| Compound Type | Structural Modification | Effect on TRPM8 Activity | Reference |

|---|---|---|---|

| Icilin Analog | Modification of pyrimidin-2-one scaffold | Diminished agonist activity | researchgate.net |

| Icilin Analog | Lower homolog of the central ring | Inactive | researchgate.net |

| Icilin Analog | Conformationally restricted tricyclic derivatives | Inactive | researchgate.net |

| Cinnamamide Analog | 'Open-chain' structure | Antagonistic action | researchgate.net |

| Cinnamamide Analog | 3-iodo substitution | Optimal antagonist potency (IC50 = 73nM) | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for UTHFJTHTTGYGTE-UHFFFAOYSA-M Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. While specific QSAR models for Icilin derivatives are not detailed in the provided search results, the principles of QSAR have been applied to other TRPM8 modulators, providing a framework for understanding the key molecular descriptors that influence activity.

For instance, a 3D-QSAR model was developed for a series of α-phenylglycine amides that act as TRPM8 inhibitors. researchgate.net Such models are built by analyzing a dataset of compounds with known activities and identifying the physicochemical properties (e.g., steric, electronic, and hydrophobic features) that are statistically correlated with their biological effects. researchgate.net A successful QSAR model can then be used to predict the activity of newly designed compounds, thereby guiding the synthesis of more potent and selective molecules. researchgate.net These models can reveal the importance of specific molecular fields, such as hydrophobicity and hydrogen bonding capacity, at different positions of the molecular scaffold for optimal interaction with the TRPM8 channel.

Rational Design of this compound Analogs with Modulated Specificity

The rational design of new TRPM8 modulators is a key area of research, driven by the need for compounds with improved therapeutic profiles. A significant drawback of some TRPM8 agonists, including Icilin and menthol (B31143), is their cross-activation of other thermo-TRP channels like TRPA1 and TRPV3, which can lead to off-target effects. ualberta.ca Consequently, a major goal in the design of new Icilin analogs is to enhance their selectivity for TRPM8.

Researchers have characterized a group of menthol derivatives that exhibit high potency and selectivity for TRPM8, without activating other thermo-TRP channels such as TRPA1, TRPV1, TRPV2, TRPV3, and TRPV4. ualberta.ca These selective agonists are valuable pharmacological tools for studying the specific roles of TRPM8. ualberta.ca The enhanced activity and selectivity of these compounds appear to be conferred by the presence of a hexacyclic ring structure. ualberta.ca In contrast, compounds lacking this feature, like WS-23, show much lower potency. ualberta.ca

| Compound | Chemical Class | Selectivity Profile | Key Structural Feature for Selectivity | Reference |

|---|---|---|---|---|

| Menthol Derivatives (e.g., CPS-368, CPS-369, WS-5, WS-12) | Monoterpenoid | Selective for TRPM8 over TRPA1, TRPV1, TRPV2, TRPV3, TRPV4 | Hexacyclic ring structure | ualberta.ca |

| WS-23 | Acyclic Carboxamide | Less selective, lower potency for TRPM8 | Lacks hexacyclic ring structure | ualberta.ca |

| Icilin | Pyrimidinone | Cross-activates TRPA1 and TRPV3 | N/A | ualberta.ca |

Advanced Analytical Methodologies for the Study of Uthfjthttgygte Uhfffaoysa M

High-Resolution Spectroscopic Techniques for Structural Characterization of Interaction Complexes (e.g., Cryo-EM, X-ray Crystallography of TRPM8-ligand)

The primary mechanism of Icilin's action is its binding to the Transient Receptor Potential Melastatin member 8 (TRPM8) ion channel. nih.gov Elucidating the precise nature of this interaction at an atomic level has been a significant goal, largely achieved through the use of Cryo-Electron Microscopy (Cryo-EM). While X-ray crystallography has been invaluable for many proteins, obtaining high-quality crystals of large, complex membrane proteins like the full-length TRPM8 channel has proven challenging. acs.org Consequently, Cryo-EM has emerged as the dominant technique for visualizing the TRPM8-Icilin complex.

Cryo-EM studies have successfully resolved the structure of the TRPM8 channel from the collared flycatcher (Ficedula albicollis), which is highly homologous to the human channel, in complex with Icilin (B1674354). nih.govpdbj.orgmdpi.com These studies revealed that Icilin binds within a specific pocket located in the voltage-sensor-like domain (VSLD), a region comprising the first four transmembrane helices (S1-S4). elifesciences.org The binding is allosteric and requires the presence of co-factors, namely the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP₂) and calcium ions (Ca²⁺). nih.govrcsb.org

A 2019 study by Yin et al. provided a cryo-EM structure of the TRPM8-Icilin complex at a resolution of 3.4 Å. rcsb.org This high-resolution map allowed for the detailed identification of the binding site. The pocket is lined with residues from the S1, S2, S3, and S4 helices. elifesciences.org The binding of Icilin, along with Ca²⁺, induces significant conformational changes in the VSLD, causing it to rotate away from the channel's pore domain. nih.gov This movement disrupts interactions that keep the channel in a closed state, leading to the opening of the ion permeation pathway. nih.gov

Notably, the sensitivity of TRPM8 to Icilin is species-dependent. Avian TRPM8 is naturally insensitive to Icilin. Sensitivity can be conferred by a single amino acid mutation, replacing an alanine (B10760859) with a glycine (B1666218) (Ala805Gly in the flycatcher protein), which provides the necessary flexibility for the S3 helix to accommodate the ligand. mdpi.comnih.gov This finding, confirmed through structural studies, highlights a key determinant for Icilin's activity. nih.gov

Table 1: Cryo-EM Structural Data for the TRPM8-Icilin Complex

| Parameter | Finding | Reference |

|---|---|---|

| Technique | Cryo-Electron Microscopy (Cryo-EM) | nih.govrcsb.org |

| Protein Target | TRPM8 (Ficedula albicollis, Ala805Gly mutant) | nih.govnih.gov |

| PDB ID | 6NR3 | rcsb.org |

| Resolution | 3.4 Å | rcsb.orgemdataresource.org |

| Ligand Binding Site | Voltage-Sensor-Like Domain (VSLD), within helices S1-S4 | elifesciences.org |

| Required Co-factors | PIP₂ and Ca²⁺ | nih.govmdpi.com |

| Key Structural Change | Ligand-induced rotation of the VSLD away from the pore domain, leading to channel opening | nih.gov |

Advanced Chromatographic and Mass Spectrometric Approaches for Metabolite Profiling of UTHFJTHTTGYGTE-UHFFFAOYSA-M

Metabolite profiling is essential for understanding how a compound like Icilin is chemically altered by the body. This process involves the separation, detection, and identification of metabolites from complex biological samples such as plasma, urine, or tissue extracts. The combination of liquid chromatography with mass spectrometry (LC-MS) is the cornerstone of modern metabolite profiling due to its high sensitivity and selectivity. nih.govijpras.com

A typical workflow for the metabolite profiling of Icilin would begin with sample preparation to extract the compound and its metabolites while removing interfering endogenous substances. nih.gov This is followed by separation using High-Performance Liquid Chromatography (HPLC). The HPLC column separates the parent compound from its various metabolites based on their physicochemical properties, such as polarity. nih.gov

As the separated compounds elute from the column, they are ionized and introduced into a mass spectrometer. A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, can determine the accurate mass of each molecule, allowing for the calculation of its elemental formula. ijpras.com To gain structural information, tandem mass spectrometry (MS/MS or MSⁿ) is employed. In this technique, a specific metabolite ion is selected, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern serves as a structural fingerprint, helping to identify the site of metabolic modification (e.g., hydroxylation, glucuronidation). ijpras.com Gas chromatography-mass spectrometry (GC-MS) can also be used, particularly for more volatile or thermally stable metabolites, often after a chemical derivatization step. nih.govresearchgate.net

Table 2: Generalized Workflow for LC-MS/MS-based Metabolite Profiling of Icilin

| Step | Description | Key Objective |

|---|---|---|

| 1. Sample Collection | Collection of biological fluids (e.g., plasma, urine) after administration of Icilin. | Obtain samples containing potential metabolites. |

| 2. Sample Preparation | Extraction of analytes using methods like liquid-liquid extraction or solid-phase extraction. | Isolate Icilin and its metabolites from the biological matrix. nih.gov |

| 3. Chromatographic Separation | Injection into an HPLC system, typically with a reversed-phase column, to separate compounds based on polarity. | Resolve parent Icilin from its various metabolites. nih.gov |

| 4. Mass Spectrometric Detection (MS) | Eluted compounds are ionized (e.g., by electrospray ionization) and analyzed for their mass-to-charge ratio (m/z) using HRMS. | Detect all potential metabolites and determine their elemental composition. ijpras.com |

| 5. Structural Elucidation (MS/MS) | Precursor ions of interest are isolated, fragmented, and their fragment ion spectra are acquired. | Identify the chemical structure of the metabolites by interpreting fragmentation patterns. ijpras.com |

Application of Isotopic Labeling in Metabolic Fate Tracing of this compound

Isotopic labeling is a powerful technique used to trace the metabolic journey of a drug through a biological system. wikipedia.org It provides definitive information on absorption, distribution, metabolism, and excretion (ADMET). nih.gov The method involves chemically synthesizing the compound of interest, in this case, Icilin, with one or more of its atoms replaced by a stable (non-radioactive) heavy isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). nih.gov

When this "labeled" Icilin is introduced into a biological system, it behaves chemically identically to the unlabeled compound. However, its metabolites can be unambiguously identified using mass spectrometry. nih.gov A metabolite containing the isotopic label will have a higher mass than its corresponding unlabeled endogenous counterparts, creating a unique mass signature. doi.org For example, if Icilin is synthesized with six ¹³C atoms on one of its aromatic rings, any metabolite derived from this part of the molecule will be 6 Daltons heavier than if it were formed from an unlabeled precursor.

This technique is exceptionally useful for distinguishing drug-derived metabolites from the vast number of endogenous molecules present in a biological sample. nih.gov By analyzing the mass shifts in both the parent ion and its fragments in an MS/MS experiment, researchers can pinpoint which parts of the molecule have been metabolically altered. doi.org This allows for the confident discovery of novel or unexpected metabolic pathways and provides quantitative data on metabolic flux, revealing the rate at which different metabolic pathways are utilized. nih.govfrontiersin.org

Table 3: Example of Isotopic Labeling for Tracing Icilin Metabolism

| Parameter | Description |

|---|---|

| Labeling Strategy | Synthesize Icilin with six Carbon-13 (¹³C) atoms replacing the six natural carbons of the 4-hydroxyphenyl group. |

| Parent Mass Shift | The ¹³C₆-labeled Icilin will have a mass exactly 6.02 Da higher than unlabeled Icilin. |

| Hypothetical Metabolic Reaction | Hydroxylation on the labeled 4-hydroxyphenyl ring. |

| Expected Metabolite Mass | The resulting dihydroxyphenyl metabolite will also show a mass increase of 6.02 Da compared to the same metabolite formed from unlabeled Icilin. |

| Analytical Advantage | Allows for the unequivocal identification of all metabolites retaining the ¹³C₆-labeled ring structure, differentiating them from background noise and endogenous compounds in a complex biological matrix. doi.org |

Computational and Theoretical Chemistry Studies of Uthfjthttgygte Uhfffaoysa M

Molecular Docking and Dynamics Simulations of Icilin (B1674354) with TRPM8 and Other Proteins

Molecular docking and molecular dynamics (MD) simulations have been instrumental in understanding the interaction between icilin and its primary target, the TRPM8 ion channel. These computational techniques predict the binding conformation and stability of the ligand-protein complex.

Research has shown that icilin binds within a cavity formed by the voltage-sensor-like domain (VSLD) and the TRP domain of the TRPM8 channel. rndsystems.commdpi.com This binding pocket is located near the interface between the cytosol and the cell membrane. elifesciences.orgfsu.edu Cryo-electron microscopy (cryo-EM) structures have provided a structural basis for these computational models, confirming the binding site of icilin and other TRPM8 modulators. nih.gov

Several studies have identified key amino acid residues within the TRPM8 channel that are crucial for icilin binding and activation. These residues are located in the S1, S2, S3, and S4 transmembrane segments and the TRP domain. elifesciences.org For instance, the nitro group of icilin has been shown to form hydrogen bonds with specific residues, contributing to the stability of the binding. rndsystems.com The interaction of icilin with these residues is thought to induce a conformational change in the channel, leading to its opening.

Molecular dynamics simulations have further explored the stability of the icilin-TRPM8 complex over time. These simulations suggest that the binding of icilin can induce conformational shifts in the channel, particularly in the S3 and S4 segments, which are involved in channel gating. semanticscholar.org Interestingly, the full activation of TRPM8 by icilin is dependent on the presence of intracellular Ca2+, and computational models have helped to identify a Ca2+ binding site near the icilin binding pocket. elifesciences.orgnih.gov

| Residue | Location | Interaction Type | Reference |

|---|---|---|---|

| Tyr745 | S1 | Hydrophobic, π-π stacking | rndsystems.commdpi.com |

| Phe738 | S1 | Hydrophobic, π-π stacking | rndsystems.commdpi.com |

| Asn799 | S3 | Hydrogen bond | scispace.com |

| Asp802 | S3 | Hydrogen bond, Ca2+ coordination | mdpi.comscispace.com |

| Gly805 | S3 | Confers icilin sensitivity | nih.govscispace.com |

| Arg841 | S4 | Hydrogen bond | rndsystems.commdpi.com |

| Tyr1004/Tyr1005 | TRP Domain | Hydrophobic | rndsystems.com |

Quantum Chemical Calculations of Icilin's Electronic Structure and Reactivity

Quantum chemical calculations are powerful theoretical tools used to investigate the electronic properties of molecules, providing insights into their structure, stability, and reactivity. nih.gov These methods, such as Density Functional Theory (DFT), can be applied to molecules like icilin to understand their electronic behavior at a subatomic level.

While specific, in-depth quantum chemical studies focused solely on icilin are not extensively reported in publicly available literature, the principles of these calculations can be applied to predict various properties of the molecule. For instance, the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide information about the molecule's ability to donate or accept electrons, which is crucial for understanding its reactivity and potential interactions with biological targets. nih.gov

Furthermore, quantum chemical methods can be used to generate electrostatic potential maps, which visualize the charge distribution across the molecule. This can help in identifying regions of the molecule that are likely to engage in electrostatic interactions, such as hydrogen bonding, with protein residues. The reactivity of a molecule is also influenced by its hardness and softness, which can be quantified through quantum chemical calculations. bohrium.com

Although detailed reports on the quantum chemical analysis of icilin are scarce, computational studies on related TRPM8 modulators have utilized these techniques to guide the design of new compounds with improved properties. patsnap.com Such studies often involve the calculation of various molecular descriptors that are then correlated with biological activity.

| Calculation Type | Predicted Property | Relevance |

|---|---|---|

| HOMO-LUMO Energy Gap | Electronic excitability and kinetic stability | Understanding reactivity and potential for chemical reactions |

| Electrostatic Potential Mapping | Charge distribution and sites for electrophilic/nucleophilic attack | Predicting non-covalent interactions with protein targets |

| Calculation of Molecular Descriptors | Hardness, softness, and electrophilicity index | Quantifying chemical reactivity and guiding analog design |

In Silico Prediction of Icilin's Biological Interactions and Selectivity

In silico methods for predicting the biological interactions and selectivity of small molecules are becoming increasingly important in drug discovery to anticipate potential off-target effects. frontiersin.orgnih.gov For icilin, while its primary target is TRPM8, computational and experimental data suggest that it is not entirely selective.

The lack of complete selectivity for TRPM8 limits the utility of icilin as a specific pharmacological tool. semanticscholar.org Computational approaches, such as cheminformatics, can be used to compare the chemical structures of various TRPM8 ligands and predict their functional outcomes, including their potential for off-target interactions. acs.org By analyzing the structural similarities and differences between icilin and more selective TRPM8 modulators, it is possible to identify the chemical features that contribute to its broader activity profile.

Predictive models for off-target interactions often rely on large databases of known compound-protein interactions to identify potential new interactions for a query molecule. frontiersin.orgnih.gov While a comprehensive in silico screening of icilin against a wide range of biological targets has not been published, the known interactions with other TRP channels highlight the importance of considering its selectivity profile in the interpretation of experimental results.

| Protein Target | Interaction Type | Functional Consequence | Reference |

|---|---|---|---|

| TRPA1 | Activation | Cross-reactivity, potential for off-target sensory effects | rndsystems.comtocris.com |

| TRPM4 | Modulation | Potential for effects on Ca2+-activated non-selective cation currents | elifesciences.orgelifesciences.org |

| TRPV3 | Inhibition | Potential for modulation of heat sensation | elifesciences.org |

| T-cell proliferation | Inhibition | Immunomodulatory effects independent of TRPM8 and TRPA1 | nih.gov |

Table of Compound Names

| InChIKey | Common Name |

| UTHFJTHTTGYGTE-UHFFFAOYSA-M | Icilin |

Applications of Uthfjthttgygte Uhfffaoysa M in Scientific Research and Technology

UTHFJTHTTGYGTE-UHFFFAOYSA-M as a Chemical Probe for TRPM8 Research

BCTC has emerged as a crucial tool for investigating the transient receptor potential melastatin 8 (TRPM8) channel, a key player in the sensation of cold and a potential therapeutic target for various conditions. Its utility as a chemical probe stems from its ability to potently and selectively block TRPM8 activity, allowing researchers to elucidate the channel's physiological and pathological roles.

BCTC functions as a TRPM8 antagonist by shifting the voltage dependence of the channel's activation to more positive potentials. nih.gov This mechanism effectively increases the threshold for channel opening, thereby inhibiting its activation by cold temperatures or chemical agonists like menthol (B31143). nih.gov Studies have demonstrated that BCTC can fully block both menthol-evoked and cold-evoked responses mediated by TRPM8. nih.gov

The inhibitory potency of BCTC on TRPM8 has been quantified in various studies. For instance, in whole-cell electrophysiology experiments, BCTC was found to block TRPM8-mediated cold responses with a half-maximal inhibitory concentration (IC50) of 0.54 ± 0.04 μM. nih.gov Another study reported an IC50 of 0.8 ± 1 μM for the blockade of TRPM8 activity. researchgate.net These findings underscore the efficacy of BCTC as a potent inhibitor of the TRPM8 channel.

Inhibitory Activity of BCTC on TRPM8 Channels

| Experimental Condition | IC50 Value (μM) | Reference |

|---|---|---|

| TRPM8-mediated cold responses (electrophysiology) | 0.54 ± 0.04 | nih.gov |

| Blockade of TRPM8 activity | 0.8 ± 1 | researchgate.net |

| Menthol-evoked calcium responses in neonatal rat trigeminal ganglion neurons | 0.685 | researchgate.net |

Use of this compound in Sensory Neurobiology Studies

The role of BCTC extends significantly into the field of sensory neurobiology, particularly in the study of nociception, the neural process of encoding and processing noxious stimuli. nih.gov Given that TRPM8 is expressed in sensory neurons and is involved in the detection of cold stimuli, BCTC serves as an invaluable tool for dissecting the molecular mechanisms underlying cold sensation and pain. nih.govnih.gov

Research has shown that BCTC can effectively abolish the responses to menthol in cold-sensitive trigeminal ganglion neurons. researchgate.net However, its effect on the spontaneous activity and firing pattern of these neurons, which are characteristic of cold thermoreceptors, is minimal, suggesting a specific action on the TRPM8-mediated component of cold sensation. researchgate.net In studies involving animal models, BCTC has been observed to reduce the firing of cold-sensitive neurons and shift their temperature activation threshold. researchgate.net

Interestingly, while BCTC is a potent TRPM8 antagonist, it also exhibits inhibitory activity against the transient receptor potential vanilloid 1 (TRPV1) channel, another key player in sensory perception, particularly in the context of heat and pain. medchemexpress.com This dual antagonism must be considered when interpreting experimental results. Nevertheless, the specific blockade of TRPM8 by BCTC has been instrumental in demonstrating the channel's role in various physiological processes, including the regulation of vascular tone. mdpi.com

Effects of BCTC on Sensory Neuron Activity

| Parameter | Observation | Reference |

|---|---|---|

| Menthol-evoked responses in trigeminal neurons | Abolished | researchgate.net |

| Spontaneous firing of cold thermoreceptors | Immune to blockade | researchgate.net |

| Temperature threshold of cold-sensitive neurons | Shifted to colder temperatures | researchgate.net |

| Open probability of single TRPM8 channels | Dose-dependent decrease | researchgate.net |

Integration of this compound into Bio-Inspired Materials Science

Currently, there is no scientific literature available to suggest the integration or application of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide (BCTC) in the field of bio-inspired materials science. Bio-inspired materials science focuses on the design and synthesis of materials that mimic the structures and functions of biological materials. nih.govfrontiersin.org Research in this area often involves polymers, composites, and other materials with specific mechanical, optical, or self-healing properties inspired by nature. nih.govfrontiersin.org The known biological activity of BCTC as a TRP channel antagonist does not have an obvious or currently explored application in the development of such materials.

Role of this compound in Flavor Chemistry Research (excluding sensory perception)

An extensive review of the scientific literature indicates that N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide (BCTC) does not have a recognized role in flavor chemistry research, excluding its impact on sensory perception. Flavor chemistry is concerned with the chemical compounds that contribute to the flavor of food and beverages, including their formation, interactions, and analysis. vt.eduuark.edu The primary application of BCTC is as a pharmacological tool to study TRP channels, which are involved in sensory perception. There is no evidence to suggest its use in the synthesis, modification, or analysis of flavor compounds themselves for non-sensory applications.

Table of Compound Names

| InChIKey | Common Name | Full Chemical Name |

| This compound | BCTC | N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide |

| RAHUHPDRMSIMSE-UHFFFAOYSA-N | Menthol | (1R,2S,5R)-2-isopropyl-5-methylcyclohexan-1-ol |

| VYSVZNABOECCPB-UHFFFAOYSA-N | Capsazepine | N-[2-(4-chlorophenyl)ethyl]-1,3,4,5-tetrahydro-7,8-dihydroxy-2H-2-benzazepine-2-carbothioamide |

| OVBPIULPVIDKSR-UHFFFAOYSA-N | SKF96365 | 1-{β-[3-(4-methoxyphenyl)propoxy]-4-methoxyphenethyl}-1H-imidazole hydrochloride |

| GSDSWSVVBLHKDQ-UHFFFAOYSA-N | AMTB | N-(3-Aminopropyl)-2-[(3-methylphenyl)methoxy]-N-(2-thienylmethyl)benzamide |

| Not Available | thio-BCTC | N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carbothioamide |

Future Directions and Emerging Research Avenues for Uthfjthttgygte Uhfffaoysa M

Exploration of Novel Biological Targets Beyond TRPM8

While Icilin (B1674354) is renowned for its potent activation of the TRPM8 channel, and to some extent the TRPA1 channel, emerging research is beginning to probe its effects on other molecular targets. rndsystems.combio-techne.comtocris.com This exploration is critical for understanding its complete pharmacological profile and identifying new potential applications.

Initial studies have confirmed that Icilin is a powerful cooling agent that activates TRPM8 more potently than menthol (B31143). bio-techne.com It is also known to activate TRPA1, another member of the TRP ion channel family. rndsystems.comtocris.com However, the specificity of Icilin is not absolute, and its high potency suggests that it may interact with other, as-yet-unidentified biological molecules. For instance, research into the pharmacology of parasitic flatworm TRP channels has noted that the TRPM8-like binding pocket in schistosomes is not activated by Icilin, highlighting the species-dependent specificity and hinting at the potential for interaction with other orthologous channels. nih.gov

Future research will likely focus on systematic screening of Icilin against a broad panel of receptors, enzymes, and ion channels to identify any off-target effects or novel interactions. This could unveil unexpected therapeutic opportunities or explain certain physiological responses observed in vivo. Understanding these interactions is crucial for developing more selective Icilin analogs and for fully characterizing its mechanism of action in various physiological and pathological conditions, such as its role in modulating T-cell responses in autoimmune neuroinflammation. medchemexpress.com

Development of Advanced Synthetic Strategies for Complex UTHFJTHTTGYGTE-UHFFFAOYSA-M Analogs

The chemical structure of Icilin, a dihydropyrimidin-2-one derivative, offers a versatile scaffold for synthetic modification. tocris.com The development of advanced synthetic strategies is aimed at creating complex analogs with improved potency, selectivity, and pharmacokinetic properties.

Researchers are exploring various synthetic routes to generate libraries of Icilin derivatives. scholaris.ca This involves modifying the phenyl and nitrophenyl groups and the pyrimidine (B1678525) core to investigate structure-activity relationships (SAR). acs.org For example, studies on 'open-chain' cinnamamide (B152044) analogs of Icilin have yielded compounds with significant antagonistic activity at the TRPM8 receptor, a shift from Icilin's agonist profile. researchgate.net

Key strategic approaches include:

Stereoselective Synthesis: Controlling the stereochemistry of new analogs is crucial, as chirality can significantly impact biological activity.

Scaffold Hopping: Replacing the pyrimidine core with other heterocyclic systems, like β-lactams, to discover novel chemotypes with different pharmacological profiles. d-nb.info

Bioisosteric Replacement: Substituting key functional groups (e.g., the nitro group) with other moieties to modulate properties like solubility, metabolism, and target affinity.

These advanced synthetic efforts are essential for generating a diverse range of molecular tools to probe TRP channel function and for developing lead compounds for various therapeutic areas, including pain and inflammation. acs.orgumh.es

High-Throughput Screening and Combinatorial Chemistry for this compound Modulators

To accelerate the discovery of new Icilin-based modulators, researchers are increasingly turning to high-throughput screening (HTS) and combinatorial chemistry. wikipedia.org HTS allows for the rapid testing of thousands of compounds for their ability to interact with a specific target, such as TRPM8. mdpi.comyoutube.com

Combinatorial chemistry facilitates the synthesis of large libraries of related molecules in a single process. wikipedia.orgfaratarjome.ir By systematically varying the building blocks used in the synthesis of the Icilin scaffold, vast numbers of analogs can be generated. These libraries are then subjected to HTS assays, typically using fluorescence-based measurements of intracellular calcium in cells expressing the target channel. d-nb.infocsic.es

This combination of technologies has proven effective in identifying novel TRPM8 antagonists. For example, screening efforts have identified tetrahydrothienopyridine and naphthyl derivatives as potent inhibitors of Icilin-induced calcium influx. acs.orgbohrium.com The process allows for the rapid identification of "hit" compounds, which can then be optimized through further chemical synthesis and pharmacological testing. nih.gov

Table 1: HTS-Identified Modulators and their Properties

| Compound Family | Target Activity | Screening Method | Key Findings | Citation |

|---|---|---|---|---|

| Naphthyl derivatives | TRPM8 Antagonist | Ca2+-sensitive fluorescent dye assay | Identified potent and selective antagonists. | mdpi.com |

| Tetrahydrothienopyridine | TRPM8 Inhibitor | Icilin-induced calcium influx assay | Led to the development of orally bioavailable antagonists. | acs.org |

This approach significantly streamlines the early phase of drug discovery, enabling a more efficient exploration of the chemical space around the Icilin structure.

Integration of Artificial Intelligence and Machine Learning in this compound Research

In the context of Icilin research, AI and ML are being applied in several ways:

Virtual Screening: ML models can screen massive virtual libraries of compounds to predict their binding affinity for TRPM8 or other targets, prioritizing candidates for synthesis and testing. frontiersin.org This can significantly reduce the time and cost associated with HTS.

Quantitative Structure-Activity Relationship (QSAR) Modeling: AI algorithms can build sophisticated models that relate the chemical structures of Icilin analogs to their biological activities. nih.gov These models help researchers understand the key molecular features required for potency and selectivity.

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties, potentially creating novel Icilin analogs with optimized characteristics.

Homology Modeling and Molecular Dynamics: Computational studies use resolved structures of related proteins to build accurate models of human TRPM8. mdpi.com Molecular dynamics simulations then predict how Icilin and its analogs bind to the channel, revealing key interactions at an atomic level and guiding the design of new modulators. csic.esnih.govelifesciences.org

The integration of these computational approaches promises to accelerate the research and development cycle for Icilin-related compounds, leading to the faster discovery of more effective and selective molecular probes and therapeutic agents.

Q & A

Basic Research Questions

Q. How can I design a reproducible experimental protocol for synthesizing and characterizing this compound?

- Methodological Answer : Follow standardized protocols for compound synthesis, such as those outlined in the Beilstein Journal of Organic Chemistry (). Include detailed descriptions of reagents, reaction conditions (e.g., temperature, catalysts), and purification steps. Use factorial design ( ) to test variables like solvent polarity or reaction time. Validate purity via HPLC or NMR, and cross-reference spectral data with literature. For reproducibility, document all steps in a structured format (e.g., lab notebooks, digital logs) and deposit raw data in public repositories like Zenodo .

Q. What analytical techniques are critical for verifying the compound’s structural identity?

- Methodological Answer : Combine spectroscopic methods (e.g., NMR, IR, MS) with crystallographic data (XRD) to confirm structural integrity. For novel compounds, elemental analysis is essential. Cross-validate results against computational simulations (e.g., DFT for NMR chemical shifts). Reference guidelines from PLOS ONE on data transparency, ensuring all spectra are archived with metadata .

Q. How do I access reliable physicochemical data for this compound?

- Methodological Answer : Prioritize peer-reviewed databases like PubChem or ChEMBL. Cross-check values (e.g., solubility, logP) using experimental validation:

| Property | Experimental Method | Reference Database |

|---|---|---|

| Solubility | Shake-flask method (HPLC) | PubChem |

| logP | Reversed-phase HPLC | ChEMBL |

| Avoid unverified sources like benchchem.com or smolecule.com , as noted in the guidelines . |

Advanced Research Questions

Q. How can conflicting data in literature about this compound’s bioactivity be resolved?

- Methodological Answer : Conduct a meta-analysis of existing studies, focusing on variables like assay conditions (e.g., cell lines, concentrations). Use statistical tools (e.g., ANOVA) to identify outliers. Replicate key experiments under controlled conditions, employing blinded protocols to reduce bias. Triangulate findings with orthogonal assays (e.g., in vitro vs. in vivo) .

Q. What strategies optimize multi-modal data integration (e.g., spectroscopic, bioactivity) for mechanistic studies?

- Methodological Answer : Apply cheminformatics pipelines (e.g., KNIME, Python’s RDKit) to harmonize heterogeneous data. For example:

| Data Type | Integration Tool | Output |

|---|---|---|

| Spectra | MNova | Structural elucidation |

| Bioactivity | Cytoscape | Network pharmacology |

| Validate models using leave-one-out cross-validation and external datasets . |

Q. How do theoretical frameworks enhance the interpretation of this compound’s reactivity?

- Methodological Answer : Anchor experimental observations in conceptual frameworks like frontier molecular orbital theory (FMO) or density functional theory (DFT). For instance, use Gaussian 16 to calculate reaction pathways and compare with empirical kinetic data. Link findings to broader principles (e.g., Hammett plots for substituent effects) .

Q. What methodologies ensure ethical and reproducible data sharing in collaborative studies?

- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Use platforms like Figshare for data deposition, with clear metadata (e.g., DOI, licensing). Implement version control (Git) for code and scripts. Reference the Beilstein Journal’s guidelines on supplementary information formatting .

Data Analysis & Validation

Q. How should I handle discrepancies between computational predictions and experimental results?

- Methodological Answer : Systematically evaluate model assumptions (e.g., solvent effects in DFT). Use sensitivity analysis to identify error sources. Compare multiple software packages (e.g., Gaussian vs. ORCA) and validate against experimental benchmarks. Publish negative results to aid community troubleshooting .

Q. What statistical approaches are suitable for small-sample studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.